molecular formula C16H13NO3 B295961 ethyl 9-oxo-9H-fluoren-1-ylcarbamate

ethyl 9-oxo-9H-fluoren-1-ylcarbamate

Cat. No.: B295961
M. Wt: 267.28 g/mol
InChI Key: VLEKYJXRLJSXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 9-oxo-9H-fluoren-1-ylcarbamate is a carbamate derivative featuring a fluorene backbone substituted with a ketone group at position 9 and an ethyl carbamate moiety at position 1. The carbamate group enhances its utility in synthetic chemistry, particularly in peptide synthesis and polymer chemistry, where it may act as a protective group or a building block for functionalized materials .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl N-(9-oxofluoren-1-yl)carbamate

InChI

InChI=1S/C16H13NO3/c1-2-20-16(19)17-13-9-5-8-11-10-6-3-4-7-12(10)15(18)14(11)13/h3-9H,2H2,1H3,(H,17,19)

InChI Key

VLEKYJXRLJSXQK-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C23

Canonical SMILES

CCOC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C23

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Polarity and Solubility : The ketone-containing derivatives (e.g., 2-oxoethyl and 3-oxopropyl) exhibit higher polarity than the parent compound, making them suitable for aqueous-phase reactions .
  • Reactivity : The but-3-en-1-ylcarbamate derivative introduces an alkene group, enabling thiol-ene or Diels-Alder reactions in bioconjugation .
  • Applications : Hydroxyhexyl and Fmoc-protected derivatives are widely used in solid-phase peptide synthesis (SPPS) due to their balance of stability and cleavability under mild conditions .

Spectroscopic and Crystallographic Behavior

  • Fluorescence: Fluorene derivatives generally exhibit strong UV absorption and fluorescence. The ketone group in this compound may redshift emission maxima compared to non-ketone analogs (e.g., Fmoc-Val-Cit-PAB-OH in ).

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